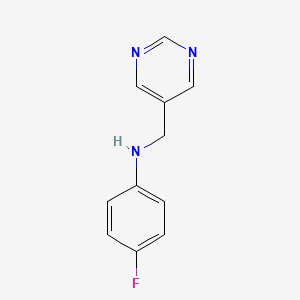![molecular formula C17H26N6O2 B2611459 7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923492-25-5](/img/structure/B2611459.png)
7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic organic compound known for its unique structure and versatile applications across various scientific domains. This compound features a fused triazino-purine core, contributing to its distinctive chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions starting from purine derivatives. The process often includes:
Step 1: : Alkylation of the purine core at specific positions to introduce ethyl, isopentyl, and methyl groups.
Step 2: : Formation of the triazino ring through cyclization reactions, typically under acidic or basic conditions.
Step 3: : Purification of the final product using chromatographic techniques to ensure the removal of byproducts and unreacted starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may employ catalytic processes to enhance yield and reduce reaction times. Commonly used methods include:
Batch reactors: : Suitable for small-scale, high-purity production.
Continuous flow reactors: : More efficient for large-scale production, offering better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes a variety of chemical reactions:
Oxidation: : Can be oxidized using strong oxidizing agents, leading to the formation of keto derivatives.
Reduction: : Reduction reactions typically yield dihydro derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenated compounds, amines, thiols.
Major Products Formed
Keto derivatives: : Formed via oxidation, often exhibiting distinct pharmacological properties.
Dihydro derivatives: : Resulting from reduction, these compounds are studied for their electronic and optical properties.
Aplicaciones Científicas De Investigación
7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione finds extensive use in various fields:
Chemistry: : Utilized in studies of reaction mechanisms and as a precursor for synthesizing more complex molecules.
Biology: : Explored for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: : Investigated for its therapeutic potential, particularly in targeting specific biochemical pathways.
Industry: : Used in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The compound exerts its effects through multiple mechanisms, depending on the application:
Biochemical interactions: : Binds to specific enzyme active sites, inhibiting their activity.
Molecular targets: : Engages with cellular receptors or proteins, modulating their function and signaling pathways.
Pathways involved: : Often impacts nucleotide synthesis pathways, cellular signaling cascades, and oxidative stress responses.
Comparación Con Compuestos Similares
7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione stands out due to its unique combination of substituents and fused ring structure. Comparable compounds include:
Caffeine: : Shares a purine core but lacks the complex triazino ring.
Theophylline: : Similar core structure, used in bronchodilator medications.
Adenine derivatives: : Fundamental to DNA and RNA structures but differ significantly in functional groups and biological roles.
Hope this deep dive into this compound was helpful. Anything else you'd like to delve into?
Propiedades
IUPAC Name |
7-ethyl-3,4,9-trimethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2/c1-7-21-15(24)13-14(20(6)17(21)25)18-16-22(9-8-10(2)3)19-11(4)12(5)23(13)16/h10,12H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNWJGNIXCTTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(C(=NN3CCC(C)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2611377.png)
![N-(2,5-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2611380.png)


![(5E)-5-[(4-methoxyphenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2611384.png)

![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2611388.png)
![6-methoxy-1-(4-methylphenyl)-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2611389.png)
![N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2611391.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2611392.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2611395.png)

![4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine](/img/structure/B2611397.png)
